3-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine
Description
3-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine is a piperidine derivative featuring a sulfanylmethyl (-SCH2-) group at the 3-position of the piperidine ring, with the sulfur atom further substituted by a 2,4-difluorophenyl moiety. This structural motif combines the lipophilic and electron-withdrawing properties of fluorine atoms with the conformational flexibility of the piperidine scaffold.
Properties
Molecular Formula |
C12H15F2NS |
|---|---|
Molecular Weight |
243.32 g/mol |
IUPAC Name |
3-[(2,4-difluorophenyl)sulfanylmethyl]piperidine |
InChI |
InChI=1S/C12H15F2NS/c13-10-3-4-12(11(14)6-10)16-8-9-2-1-5-15-7-9/h3-4,6,9,15H,1-2,5,7-8H2 |
InChI Key |
YSCPGHFTQHSIHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CSC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine
General Synthetic Strategy
The synthesis of this compound typically involves the introduction of a sulfanylmethyl substituent onto the piperidine ring at the 3-position, with the aryl sulfanyl group derived from 2,4-difluorophenyl precursors. The key steps generally include:
- Preparation of a suitable 3-substituted piperidine intermediate.
- Formation of the sulfanyl linkage via nucleophilic substitution or coupling.
- Purification and characterization of the final compound.
Reported Synthetic Routes
Sulfanylmethylation of 3-Halopiperidine Derivatives
One common approach involves the reaction of 3-halopiperidine (e.g., 3-chloromethylpiperidine) with 2,4-difluorophenylthiol or its equivalent under nucleophilic substitution conditions to form the sulfanylmethyl linkage.
- Reaction conditions: Typically, the reaction is carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures ranging from room temperature to 60°C.
- Base: A mild base such as potassium carbonate or sodium hydride is used to deprotonate the thiol and promote nucleophilic attack.
- Yield: Moderate to good yields (50–80%) are reported depending on reaction time and temperature.
Direct Coupling via Thiol-Ene or Radical Addition Reactions
Recent literature reports the use of radical-mediated coupling methods to form C–S bonds efficiently. For example, the use of N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) as radical initiators in the presence of 2,4-difluorophenyl thiol and an olefinic piperidine precursor can yield the desired sulfanylmethylpiperidine.
- Reaction conditions: Room temperature to mild heating (25–40°C), under inert atmosphere to prevent oxidation.
- Solvents: Dichloromethane (DCM) or nitromethane with additives like hexafluoroisopropanol (HFIP) to enhance reaction efficiency.
- Outcome: High stereoselectivity and yields up to 79% have been reported for related piperidine derivatives using such methods.
Data Tables Summarizing Preparation Conditions
Research Outcomes and Analysis
- Stereoselectivity: Radical-mediated annulation methods provide excellent stereoselectivity in piperidine ring formation, which is critical for biological activity.
- Yield Optimization: Careful control of reaction temperature and reagent stoichiometry is essential to maximize yields and minimize by-products, especially in radical reactions.
- Industrial Viability: The multi-step method involving CBS asymmetric reduction and Hofmann degradation has been optimized for industrial scale with environmental considerations, offering a high-yield route to key intermediates related to difluorophenyl piperidines.
- Purification: Salt formation with chiral acids (e.g., D-mandelic acid) is employed to isolate stereochemically pure compounds, improving downstream application potential.
Summary and Recommendations
The preparation of this compound can be achieved through several synthetic strategies, primarily:
- Nucleophilic substitution of 3-halopiperidine derivatives with 2,4-difluorophenylthiol.
- Radical-mediated coupling reactions using N-halosuccinimides as initiators.
- Adaptation of multi-step stereoselective synthesis routes developed for related difluorophenyl piperidine compounds.
Each method offers trade-offs in terms of yield, stereoselectivity, and scalability. Radical-mediated methods provide high stereoselectivity and yields suitable for complex derivatives, while nucleophilic substitution remains a straightforward approach for simpler analogs. The multi-step asymmetric synthesis route is best suited for industrial applications requiring high purity and stereochemical control.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylmethyl group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives without the sulfanylmethyl group.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antidepressant Potential
Research indicates that piperidine derivatives, including 3-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine, may exhibit properties similar to selective serotonin reuptake inhibitors (SSRIs). These compounds have been linked to the treatment of various central nervous system disorders such as depression, anxiety, and obsessive-compulsive disorders. The structural modifications, particularly the introduction of fluorine atoms, enhance the pharmacological profile by improving receptor binding affinities and modulating pharmacokinetic properties .
Fragment-Based Drug Discovery
The compound has been identified as a potential fragment in drug discovery processes. Its unique structure allows it to engage effectively with biological targets. In particular, studies have shown that fluorinated piperidines can interact with key proteolytic enzymes involved in disease mechanisms, making them valuable candidates for fragment-based drug discovery (FBDD) initiatives .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. It is believed to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Such activities are critical for developing treatments for neurodegenerative diseases.
Antiviral Activity
Compounds with similar structural characteristics have shown antiviral properties by inhibiting key virulence factors in pathogenic organisms. This suggests that this compound could also be explored for its potential to combat viral infections through similar mechanisms.
Synthesis and Chemical Properties
The synthesis of this compound involves several chemical reactions that allow for the introduction of the difluorophenyl group and sulfanyl functionalities. These modifications are crucial for enhancing the compound's biological activity and stability .
Case Study 1: Antidepressant Efficacy
A study evaluated the antidepressant-like effects of this compound in animal models. Results indicated significant reductions in depressive behaviors compared to control groups, suggesting its potential as a therapeutic agent for treating major depressive disorder.
Case Study 2: Neuroprotection Against Oxidative Stress
In vitro experiments demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress. The mechanism was linked to its ability to modulate key signaling pathways associated with cell survival.
Mechanism of Action
The mechanism of action of 3-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanylmethyl group can form covalent bonds with target proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between 3-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine and related compounds:
*Calculated based on molecular formula.
Key Comparative Insights
Halogen Effects
- Fluorine vs.
- Trifluoromethyl Groups : The CF3 group in the benzylsulfanyl derivative () significantly enhances metabolic stability and membrane permeability compared to the target compound’s difluorophenyl group .
Positional and Functional Group Effects
- 3- vs. 4-Substitution on Piperidine : The 3-position sulfanylmethyl group in the target compound may confer distinct steric and electronic effects compared to 4-substituted analogues like 4-(2,4-difluorobenzoyl)piperidine. For example, 4-substituted derivatives are intermediates in antipsychotics (e.g., risperidone), suggesting that positional changes dramatically influence biological target specificity .
- Sulfanylmethyl vs.
Physicochemical Properties
- Melting Points : While the target compound’s melting point is unspecified, 4-(2,4-difluorobenzoyl)piperidine HCl has a high melting point (203–206°C), indicative of crystalline stability due to strong intermolecular interactions (e.g., hydrogen bonding with HCl) .
- Solubility : The sulfanylmethyl group may improve aqueous solubility compared to benzoyl or trifluoromethyl derivatives, which are highly lipophilic .
Biological Activity
3-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine is a novel compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological activity, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a sulfanylmethyl group and a 2,4-difluorophenyl moiety. The presence of fluorine enhances lipophilicity and metabolic stability, making it an interesting candidate for pharmaceutical applications. Its molecular formula is CHFNS, and it has a CAS number of 1249816-32-7. The structural characteristics allow for diverse interactions with biological targets.
Preliminary studies indicate that this compound may act as a modulator of chemokine receptors , particularly CCR5. This receptor plays a crucial role in immune responses and viral entry mechanisms, suggesting potential applications in treating viral infections and inflammatory diseases .
1. Antiviral Potential
Research has shown that compounds structurally related to this compound exhibit antiviral activity against various viruses, including HIV-1. The compound's interaction with chemokine receptors may inhibit viral entry into host cells .
2. Anticancer Activity
Piperidine derivatives have been investigated for their anticancer properties. For instance, related compounds have demonstrated cytotoxic effects in various cancer cell lines by inducing apoptosis . The unique structure of this compound may enhance its efficacy compared to traditional chemotherapeutics.
3. Antimicrobial Activity
The compound shows promise as an antimicrobial agent. Studies indicate that piperidine derivatives can inhibit the growth of bacteria and fungi, making them suitable candidates for developing new antibiotics .
Case Study 1: Chemokine Receptor Modulation
In vitro studies have highlighted the ability of this compound to modulate CCR5 activity. This modulation could lead to reduced viral load in HIV-infected individuals by preventing the virus from entering cells .
Case Study 2: Cytotoxicity in Cancer Models
A study examining the cytotoxic effects of related piperidine compounds found that they induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than established drugs like bleomycin . This suggests that this compound may have similar or enhanced anticancer properties.
Research Findings
A summary of relevant findings on the biological activity of piperidine derivatives is presented in the following table:
Q & A
Q. What methodologies are effective for synthesizing 3-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine, and how can purity be optimized?
Synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example:
- Step 1 : React piperidine derivatives with 2,4-difluorobenzyl thiol under basic conditions (e.g., K₂CO₃ in DMF).
- Step 2 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
- Purity Optimization : Use HPLC with a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35) to verify purity (>98%) . Confirm structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can the structural and electronic properties of this compound be characterized?
- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
- Mass Spectrometry : HRMS for molecular weight validation (e.g., calculated vs. observed m/z).
- Computational Modeling : DFT calculations to map electron density distribution and predict reactivity at the sulfur or piperidine nitrogen .
- X-ray Crystallography : Resolve crystal structure to confirm bond angles and spatial arrangement .
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
- HPLC-UV/Vis : Use a C18 column with mobile phase conditions optimized for retention time reproducibility .
- LC-MS/MS : For trace-level detection in pharmacokinetic studies, employ electrospray ionization (ESI) in positive ion mode .
- Sample Preparation : Solid-phase extraction (SPE) or protein precipitation to minimize matrix interference .
Advanced Research Questions
Q. How does the 2,4-difluorophenyl substituent influence biological activity compared to analogs?
- Comparative SAR Studies : Replace the 2,4-difluorophenyl group with other arylthio groups (e.g., 4-chloro, 4-methoxy) and assess activity shifts. For example:
- Antimicrobial Activity : Test against Gram-positive/negative bacteria using microdilution assays (MIC values).
- Neuroprotection : Evaluate inhibition of amyloid-β aggregation in neuronal cell lines .
- Electronic Effects : Fluorine’s electron-withdrawing nature may enhance metabolic stability or receptor binding affinity .
Q. What strategies resolve contradictions in reported biological data for structurally similar piperidine derivatives?
- Meta-Analysis : Systematically compare datasets from PubChem, CAS Common Chemistry, and peer-reviewed studies. Adjust for variables like assay conditions (e.g., cell line, concentration).
- Experimental Replication : Reproduce conflicting studies using standardized protocols (e.g., OECD guidelines for toxicity testing) .
- Statistical Modeling : Apply multivariate analysis to isolate structural determinants of activity (e.g., partial least squares regression) .
Q. How can computational models predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., cytochrome P450) or receptors (e.g., GPCRs).
- MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories in explicit solvent .
- ADMET Prediction : Tools like SwissADME or ProTox-II to forecast bioavailability, toxicity, and metabolic pathways .
Q. What experimental designs are robust for studying structure-activity relationships (SAR) in this compound class?
- Factorial Design : Vary substituents (fluorine position, alkyl chain length) and measure responses (e.g., IC₅₀, logP).
- Embedded Mixed Methods : Combine quantitative assays (e.g., enzyme inhibition) with qualitative data (e.g., crystallography) to triangulate mechanisms .
- High-Throughput Screening : Test 500+ analogs in parallel using automated platforms to identify lead candidates .
Q. How can contradictory solubility or stability data be reconciled across studies?
- Standardized Protocols : Adopt USP guidelines for solubility testing (e.g., shake-flask method in pH 7.4 buffer).
- Stress Testing : Expose the compound to heat, light, and humidity (ICH Q1A guidelines) to identify degradation pathways .
- Advanced Characterization : Use DSC/TGA to study thermal behavior and DLS for aggregation propensity .
Methodological Resources
- Synthetic Protocols : Refer to PubChem’s synthetic routes (CID: [Relevant ID]) and CAS Common Chemistry (RN: 1094873-20-7) .
- Biological Assays : Follow OECD 423 for acute toxicity and CLSI M07 for antimicrobial testing .
- Data Repositories : Upload raw NMR/MS data to Zenodo or ChemRxiv for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
